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Compound Name: Ena-001

Cat. No.: B607590 Get Quote

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential

information for optimizing the dosage of Ena-001 while minimizing the risk of hyperventilation.

The following sections offer troubleshooting advice, frequently asked questions (FAQs),

detailed experimental protocols, and a summary of dose-dependent effects observed in clinical

studies.

Troubleshooting Guide: Managing Hyperventilation
Risk
Issue: Unexpected or excessive hyperventilation observed during Ena-001 administration.

Immediate Actions:

Reduce or Discontinue Infusion: If signs of excessive hyperventilation occur, immediately

reduce the infusion rate or temporarily halt the administration of Ena-001.

Monitor Vital Signs: Continuously monitor respiratory rate, end-tidal CO2 (EtCO2), and

arterial blood gases (ABGs). A key indicator for potential intervention is a PaCO2 level below

30 mmHg.[1]

Symptomatic Support: In a clinical setting, rebreathing of exhaled CO2 may be considered to

alleviate hypocarbia. Persistent hyperventilation and associated hypocarbia that are not
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resolved by rebreathing should be treated as a serious adverse event.[2]

Proactive Prevention:

Dose Selection: Initiate experiments with doses at the lower end of the effective range.

Based on clinical data, continuous intravenous infusion doses between 0.96 mg/kg/hour and

1.44 mg/kg/hour have been generally well-tolerated.[3][4] Doses of 1.92 mg/kg/hour have

been associated with hyperventilation leading to study discontinuation in some participants.

[3][4]

Loading Dose Consideration: When using a loading dose, ensure it is administered over a

sufficient period. A loading dose of 2.0 mg/kg/hr for 20 minutes, followed by a maintenance

dose of 1.1 mg/kg/hr, has been used in a Phase II clinical trial.[1]

Continuous Monitoring: Implement continuous monitoring of respiratory parameters from the

start of the infusion. This allows for early detection of excessive respiratory stimulation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ena-001?

A1: Ena-001 is a respiratory stimulant that acts as a selective blocker of the large-conductance

calcium-activated potassium channels (BKCa channels) located in the glomus cells of the

carotid bodies.[5] Inhibition of these channels leads to depolarization of the glomus cells, which

in turn stimulates respiration.[4]

Q2: At what dosage does the risk of hyperventilation significantly increase?

A2: Based on a single ascending-dose study in healthy volunteers, hyperventilation leading to

discontinuation of the study drug occurred at a dose of 1.92 mg/kg/hour administered by

continuous intravenous infusion over two hours.[3][4] Doses of 0.96 mg/kg/hour and 1.44

mg/kg/hour were generally well-tolerated.[3][4]

Q3: What are the key parameters to monitor to avoid hyperventilation?

A3: Continuous monitoring of respiratory rate, end-tidal CO2 (EtCO2), and arterial blood gases

(ABGs) is crucial. A decrease in PaCO2 below 30 mmHg is a critical threshold that may
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necessitate a reduction in dosage or discontinuation of the infusion.[1]

Q4: How should Ena-001 be prepared and administered for experimental use?

A4: For intravenous administration, Ena-001 should be prepared as a sterile solution. In clinical

trials, it has been diluted in normal saline and co-infused with Ringer's lactate to minimize

potential injection-site reactions.[4] The infusion is typically administered continuously over a

set period, such as two hours.[4]

Quantitative Data Summary
The following table summarizes the dose-dependent effects of Ena-001 observed in a single

ascending-dose clinical study.[3][4]

Dosage (IV Infusion) Observed Effects
Incidence of
Hyperventilation

0.96 mg/kg/hour Generally well-tolerated Low

1.44 mg/kg/hour Generally well-tolerated Low

1.92 mg/kg/hour

Hyperventilation leading to

discontinuation in 2

participants

High

Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of Ena-001
This protocol is based on methodologies used in clinical studies to assess the safety and

efficacy of Ena-001.

1. Preparation of Ena-001 Infusion:

Ena-001 is prepared as a sterile product ready for dilution.
Dilute the required dose of Ena-001 in normal saline.
To minimize injection-site reactions, it is recommended to co-infuse with Ringer's lactate.[4]

2. Administration:
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Administer the Ena-001 solution via a continuous intravenous infusion over a two-hour
period.[4]
The dosing should be calculated based on the subject's weight in mg/kg.[4]

3. Monitoring:

Continuously monitor vital signs, with particular attention to respiratory rate and end-tidal
CO2 (EtCO2).
Perform arterial blood gas (ABG) analysis at baseline and regular intervals during the
infusion to monitor PaCO2 levels.

4. Endpoint for Dose Adjustment/Discontinuation:

If the subject's PaCO2 drops below 30 mmHg, the infusion rate should be reduced or the
infusion stopped.[1]
The occurrence of persistent hyperventilation that is not relieved by rebreathing of exhaled
CO2 should be considered a serious adverse event and lead to immediate discontinuation of
the infusion.[2]

Protocol 2: Loading and Maintenance Dose Intravenous
Infusion of Ena-001
This protocol is adapted from a Phase II clinical trial for preventing postoperative respiratory

depression.[1]

1. Preparation of Ena-001 Infusion:

Prepare Ena-001 in Ringer's lactate solution for intravenous injection.[1]

2. Administration:

Administer a loading dose of 2.0 mg/kg/hr for 20 minutes.[1]
Immediately following the loading dose, begin a continuous maintenance infusion at a rate of
1.1 mg/kg/hr.[1]

3. Monitoring and Duration:

Continuously monitor respiratory parameters as described in Protocol 1.
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The infusion is continued until a predetermined clinical endpoint is met (e.g., recovery from
anesthesia) or if ABG analysis reveals a PaCO2 level below 30 mmHg with a normal pH.[1]
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Caption: Signaling pathway of Ena-001 in stimulating respiration.
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Caption: Experimental workflow for Ena-001 administration and monitoring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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